molecular formula C11H10Cl2F2O3 B1410065 Ethyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate CAS No. 1804517-09-6

Ethyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate

Cat. No.: B1410065
CAS No.: 1804517-09-6
M. Wt: 299.09 g/mol
InChI Key: FCNWVXIHGHKDPM-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate is an organic compound with the molecular formula C11H10Cl2F2O3. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and an ethyl ester group attached to a phenyl ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorophenol and difluoromethyl ether.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

    Esterification: The final step involves the esterification of the intermediate product with ethyl acetate to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Products: Depending on the substituent introduced, various substituted phenylacetates can be formed.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

    Hydrolysis Products: 2,6-dichloro-3-(difluoromethoxy)benzoic acid.

Scientific Research Applications

Ethyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of electron-withdrawing groups, such as chlorine and fluorine, influences the reactivity of the compound, making it suitable for specific reactions. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

    Ethyl 2,6-dichlorophenylacetate: Lacks the difluoromethoxy group, resulting in different reactivity and applications.

    Ethyl 3-(difluoromethoxy)phenylacetate: Lacks the chlorine atoms, leading to variations in chemical behavior.

    Ethyl 2,6-difluorophenylacetate:

Uniqueness: Ethyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate is unique due to the combination of chlorine and fluorine atoms, which impart distinct electronic properties and reactivity. This makes it a valuable compound for specific chemical transformations and applications in research and industry.

Properties

IUPAC Name

ethyl 2-[2,6-dichloro-3-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2F2O3/c1-2-17-9(16)5-6-7(12)3-4-8(10(6)13)18-11(14)15/h3-4,11H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNWVXIHGHKDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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